molecular formula C26H37NO3. HCl B601971 (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate CAS No. 1294517-14-8

(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

Cat. No. B601971
M. Wt: 411.59 36.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate is a chemical compound commonly known as dexibuprofen. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. Dexibuprofen is a derivative of ibuprofen and has been found to have fewer gastrointestinal side effects than its parent compound.

Scientific Research Applications

Fries Rearrangement and Derivative Synthesis

  • Fries Rearrangement of Phenyl Isobutyrate : Phenyl isobutyrate, a related compound, undergoes a Fries rearrangement to produce hydroxy-isobutyrophenones, which can be further reduced to isobutylphenols. This rearrangement and subsequent reactions offer a pathway for synthesizing derivatives of the compound (Briggs, Dutton, & Merler, 1956).

Phosphorylation Applications

  • Phosphinylation of Hydroxy Functions : Bis(allyloxy)(diisopropylamino)phosphine, a compound similar in structure, is used for effective phosphorylation of hydroxy functions. This suggests potential applications of the target compound in phosphorylation reactions (Bannwarth & Küng, 1989).

Fragrance and Material Industry

  • Use in Fragrance : 3-Phenylpropyl isobutyrate, closely related to the target compound, is used as a fragrance ingredient. This indicates the potential for the compound to be used in fragrance materials (Bhatia et al., 2011).

Pharmacological Research

  • Potential in DNA Synthesis Stimulation : Research on analogs of isoproterenol, which have structural similarities, shows they can stimulate DNA synthesis in certain conditions. This may suggest potential research avenues in pharmacology for the compound (Labows, Swern, & Baserga, 1971).

Optical Applications

  • Nonlinear Optical Absorption : A derivative of diisopropylamino phenyl shows potential in nonlinear optical absorption, suggesting possible applications in optical device technologies (Rahulan et al., 2014).

Metabolic Research

  • Study in Metabolic Pathways : Isobutyrate derivatives have been studied for their metabolic pathways in rats, providing insights into metabolic reactions and processes (Amster & Tanaka, 1980).

Chemical Synthesis

  • Synthesis of Phospholes and Biphospholes : Compounds containing diisopropylamino groups, similar to the target compound, have been used in the synthesis of phospholes and biphospholes, indicating potential applications in complex organic synthesis (Hydrio et al., 2002).

properties

IUPAC Name

[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCSDBARQIPTGU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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